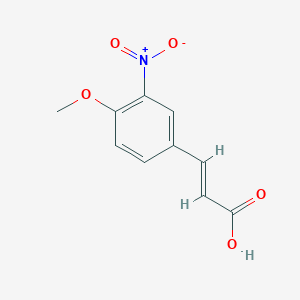

4-Methoxy-3-nitrocinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

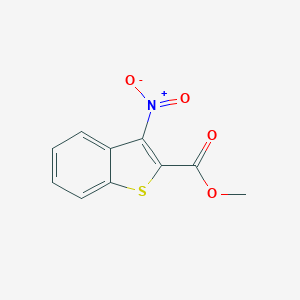

4-Methoxy-3-nitrocinnamic acid is a chemical compound with the formula C10H9NO5 . It is functionally related to trans-cinnamic acid . It is also known as 'MCA’.

Synthesis Analysis

The synthesis of 4-Methoxy-3-nitrocinnamic acid or its related compounds has been reported in the literature. For instance, a study aimed to synthesize 4-hydroxy-3-methoxycinnamic acid using microwave irradiation and its antiplatelet activity by blood clotting time method .Molecular Structure Analysis

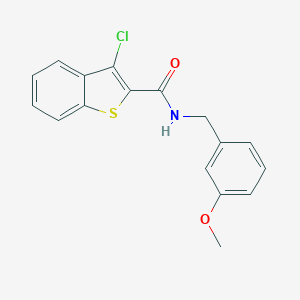

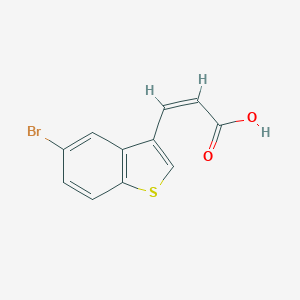

The molecular structure of 4-Methoxy-3-nitrocinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these functional groups allows for a variety of chemical reactions and modifications.Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-Methoxy-3-nitrocinnamic acid, have been studied for their reactivity. For example, the photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid has been reported .Physical And Chemical Properties Analysis

4-Methoxy-3-nitrocinnamic acid has a molecular weight of 223.18g/mol. More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Wissenschaftliche Forschungsanwendungen

UVB Protection and Photochemistry

4-Methoxy-3-nitrocinnamic acid: has been studied for its photophysical properties, particularly in the context of UVB blocking. The compound’s ability to absorb UVB radiation makes it a potential candidate for sunscreen formulations. Its nitro and methoxy substituents contribute to its photostability and ability to protect against harmful UV rays .

Antimicrobial Activity

Cinnamic acid derivatives, including 4-Methoxy-3-nitrocinnamic acid , have shown promising antimicrobial properties. They can be effective against a range of bacterial strains, including resistant ones, making them valuable in the development of new antibiotics or preservatives .

Anticancer Potential

Research has indicated that cinnamic acid derivatives can exhibit potent anticancer activity4-Methoxy-3-nitrocinnamic acid , with its specific structural features, may interfere with cancer cell proliferation and could be a lead compound for the development of novel anticancer drugs .

Antioxidant Properties

The methoxy and nitro groups in 4-Methoxy-3-nitrocinnamic acid may contribute to its antioxidant capacity. Antioxidants are crucial in combating oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders .

Neuroprotective Effects

Cinnamic acid derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. The structural attributes of 4-Methoxy-3-nitrocinnamic acid may play a role in preventing the aggregation of neurotoxic proteins .

Anti-inflammatory Activity

The compound’s anti-inflammatory properties are of interest in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, 4-Methoxy-3-nitrocinnamic acid could be used to develop therapies for conditions such as arthritis and asthma .

Diabetes Management

There is evidence that cinnamic acid derivatives can have antidiabetic effects, possibly by influencing glucose metabolism or insulin sensitivity4-Methoxy-3-nitrocinnamic acid could be explored for its potential in managing diabetes and its complications .

Cosmetic Applications

Due to its UV absorption and antioxidant properties, 4-Methoxy-3-nitrocinnamic acid could be incorporated into cosmetic products. It can help protect the skin from photoaging and maintain skin health and appearance .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPILCFVGFXZOA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-nitrocinnamic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[(3,4-dichloro-1-benzothien-2-yl)carbonyl]sulfanyl}acetate](/img/structure/B370907.png)

![2-chloro-N-[(5-iodo-1-benzothien-2-yl)methyl]-N-methylethanamine](/img/structure/B370910.png)

![4'-(3-Butenylsulfanyl)-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370912.png)

![(1,7,7a-triphenyl-5,6,7,7a-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazol-3-yl)(phenyl)methanone](/img/structure/B370920.png)

![Ethyl 2-[[4-(4-nonylphenyl)benzoyl]amino]propanoate](/img/structure/B370922.png)